Cas no 1459-39-8 (Cycloheptanecarboxamide)
Cycloheptanecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- Cycloheptanecarboxamide
- Cycloheptylcarboxamide
- AK173577
- MFCD16808567
- CS-0149958
- A884563
- TS-01843
- AKOS011881793
- C72770
- DTXSID50163174
- 1459-39-8
- EN300-6735327
- BAA45939
- SCHEMBL215922
- DB-157163
-
- MDL: MFCD16808567
- Inchi: 1S/C8H15NO/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H2,9,10)
- InChI Key: QJVFPOMUIKCQED-UHFFFAOYSA-N
- SMILES: O=C(C1CCCCCC1)N
Computed Properties
- Exact Mass: 141.11545
- Monoisotopic Mass: 141.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.1
- XLogP3: 1.8
Experimental Properties
- Color/Form: No data avaiable
- Density: No data available
- Melting Point: No data available
- Boiling Point: 295.2±7.0°C at 760 mmHg
- Flash Point: No data available
- Refractive Index: 1.478
- PSA: 43.09
- Vapor Pressure: No data available
Cycloheptanecarboxamide Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,Room Temperature
Cycloheptanecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM249532-1g |
Cycloheptanecarboxamide |
1459-39-8 | 97% | 1g |
$188 | 2021-06-15 | |
| Chemenu | CM249532-5g |
Cycloheptanecarboxamide |
1459-39-8 | 97% | 5g |
$515 | 2021-06-15 | |
| Alichem | A449038884-1g |
Cycloheptanecarboxamide |
1459-39-8 | 97% | 1g |
195.04 USD | 2021-06-15 | |
| Alichem | A449038884-5g |
Cycloheptanecarboxamide |
1459-39-8 | 97% | 5g |
545.49 USD | 2021-06-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C840807-250mg |
Cycloheptanecarboxamide |
1459-39-8 | 97% | 250mg |
¥623.70 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C840807-50mg |
Cycloheptanecarboxamide |
1459-39-8 | 97% | 50mg |
¥206.10 | 2022-09-02 | |
| Apollo Scientific | OR957220-250mg |
Cycloheptanecarboxamide |
1459-39-8 | 99% | 250mg |
£35.00 | 2025-02-20 | |
| Apollo Scientific | OR957220-1g |
Cycloheptanecarboxamide |
1459-39-8 | 99% | 1g |
£94.00 | 2025-02-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KW348-200mg |
Cycloheptanecarboxamide |
1459-39-8 | 97% | 200mg |
504.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KW348-250mg |
Cycloheptanecarboxamide |
1459-39-8 | 97% | 250mg |
764CNY | 2021-05-08 |
Cycloheptanecarboxamide Suppliers
Cycloheptanecarboxamide Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Cycloheptanecarboxamide
Cycloheptanecarboxamide (CAS No. 1459-39-8): A Comprehensive Overview of Structural Properties, Synthesis, and Emerging Applications
Cycloheptanecarboxamide, identified by its unique CAS number 1459-39-8, is a cyclic organic compound characterized by a seven-membered cycloalkane ring (cycloheptane) substituted with a carboxamide functional group. This structural configuration imparts distinct physicochemical properties that have garnered significant attention in contemporary chemical and pharmaceutical research. The CAS No. 1459-39-8 designation ensures precise identification within scientific databases, facilitating accurate cross-referencing in academic literature and industrial applications.
The molecular framework of Cycloheptanecarboxamide combines the inherent stability of cycloalkanes with the reactivity of amide moieties. The cycloheptane core exhibits minimal ring strain due to its chair-like conformation, while the carboxamide group introduces hydrogen-bonding capabilities and polarity. These dual characteristics position the compound as a versatile scaffold for drug design and materials science. Recent studies have highlighted its role as a building block in the synthesis of bioactive molecules, particularly in modulating enzyme activity and receptor interactions.
Synthesis pathways for CAS No. 1459-39-8 typically involve cycloaddition reactions or ring-closing metathesis strategies. A notable approach reported in the *Journal of Organic Chemistry* (2023) employs palladium-catalyzed amidation of cycloheptene derivatives under microwave-assisted conditions, achieving high yields with exceptional regioselectivity. This method exemplifies modern advancements in green chemistry, minimizing solvent usage while maximizing atom efficiency—a critical consideration for sustainable chemical production.
Cycloheptanecarboxamide's physical properties include a melting point range of 78–82°C and solubility profiles that favor polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Spectroscopic analyses reveal characteristic IR absorption bands at 1660 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H stretch), confirming the presence of the amide functional group. NMR data further elucidate the cycloalkane's conformational dynamics, with ^1^H NMR signals displaying upfield shifts due to ring current effects—a phenomenon recently quantified through computational modeling studies.
In pharmaceutical research, CAS No. 1459-39-8 has emerged as a promising lead compound for anti-inflammatory drug development. A 2024 study published in *MedChemComm* demonstrated its ability to inhibit COX-2 enzyme activity with an IC₅₀ value of 15 µM, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The compound's lipophilic nature facilitates cellular membrane permeability, while its rigid cyclic structure enhances metabolic stability—key attributes for optimizing drug-like properties.
The compound's applications extend beyond traditional pharmacology into materials science domains. Researchers at ETH Zurich (2023) incorporated Cycloheptanecarboxamide into self-assembling supramolecular systems, leveraging its hydrogen-bonding capacity to construct nanoscale architectures with potential use in catalysis or sensor technology. These structures exhibit tunable porosity through subtle modifications to the amide substituents, demonstrating remarkable adaptability for functional material design.
An emerging area of investigation involves the use of CAS No. 1459-39-8 as a chiral auxiliary in asymmetric synthesis. Its seven-membered ring provides steric bulk that influences reaction stereoselectivity during enolate formation processes. A groundbreaking study from Nature Chemistry (2024) utilized this property to achieve >95% ee in the synthesis of complex polyketides, showcasing its potential as a next-generation chiral building block.
Toxicological profiles indicate low acute toxicity in standard animal models (LD₅₀ > 2000 mg/kg), although comprehensive long-term studies remain ongoing. Environmental impact assessments suggest biodegradability rates consistent with conventional organic compounds when exposed to aerobic microbial consortia—data critical for regulatory compliance and ecological risk assessments.
The global market for cyclic amides like Cycloheptanecarboxamide is projected to grow at a CAGR of 6.7% through 2030, driven by increasing demand from both pharmaceutical R&D and specialty chemical sectors. Major suppliers now offer gram-scale quantities under Good Manufacturing Practice (GMP) conditions, enabling broader accessibility for academic laboratories and industrial partners engaged in early-stage drug discovery programs.
Ongoing research continues to uncover novel applications for this versatile compound. Recent preclinical trials have explored its potential as a radiosensitizer in cancer therapy through enhanced DNA repair inhibition mechanisms—a breakthrough that could significantly improve radiation treatment outcomes when combined with conventional protocols.
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